N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(2-thienylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(2-thienylmethyl)propanamide" is a chemical compound that has been studied for its potential applications and properties in various fields of chemistry.
Synthesis Analysis
- Efficient Synthesis Method : A method for synthesizing N-substituted propanamides, similar to the target compound, was developed. This involves a four-component reaction in an aqueous medium, offering advantages like accessible starting materials and good yields (Dou et al., 2013).
- Reaction with Amines : A related compound, N,2,2-trimethyltetrahydro-2H-pyran-4-amine, was synthesized and subjected to various chemical transformations, which could be relevant for the synthesis of the target compound (Arutyunyan et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, providing insights into the arrangement and bonding of atoms in the molecule. These studies are crucial for understanding the chemical behavior and potential applications of such compounds.
Chemical Reactions and Properties
- Reactivity with Palladium(II) Chloride : Studies on similar compounds involving reactions with Palladium(II) chloride can shed light on the chemical reactivity and potential catalytic applications of the target compound (Palombo et al., 2019).
- Reductive Alkylation : The synthesis of related compounds involved reductive alkylation, a process that could be relevant for modifying the target compound (Bailey et al., 1985).
Scientific Research Applications
Synthesis and Chemical Properties
- Compounds with structures related to N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-N-(2-thienylmethyl)propanamide have been synthesized for various purposes, including the development of new materials and pharmaceuticals. For instance, the synthesis of tetrahydrobenzo(b)pyran derivatives has been facilitated by hexadecyltrimethyl ammonium bromide in aqueous media, highlighting a move towards green chemistry practices (Jin et al., 2004).
Materials Science Applications
- Derivatives of pyran and related heterocycles have been explored for their potential in creating nonlinear optical materials. For example, a study on (dicyanomethylene)pyran derivatives with C2v symmetry discussed their unusual class of nonlinear optical chromophores, suggesting applications in electro-optical devices and photonics (Moylan et al., 1996).
Pharmaceutical Research
- In the realm of drug discovery, pyrazole and pyran derivatives have been investigated for their antidepressant potential. A study on 3,4-diphenyl-1H-pyrazole-1-propanamine compounds identified potential antidepressants with reduced side effects, showcasing the therapeutic relevance of structurally similar compounds (Bailey et al., 1985).
Organic Synthesis
- Research on the synthesis and transformations of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, a compound structurally related to the query, provides insights into the methodologies and chemical reactions applicable to similar compounds. These findings may inform synthetic strategies for the target compound and its derivatives (Arutyunyan et al., 2012).
properties
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-N-(thiophen-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-4-14(17)16(11-13-6-5-9-19-13)12-7-8-18-15(2,3)10-12/h5-6,9,12H,4,7-8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNOUFLMMTWPIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC=CS1)C2CCOC(C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.